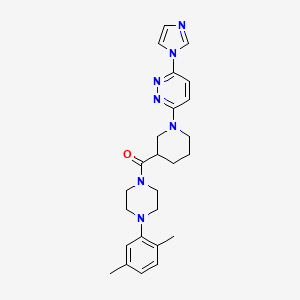

(1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N7O and its molecular weight is 445.571. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Biologische Aktivität

The compound (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone , often referred to as "compound 1," is a complex organic molecule characterized by the presence of multiple heterocyclic structures. Its unique composition suggests potential applications in pharmacology, particularly in targeting various biological pathways.

Structural Characteristics

The compound features:

- Piperidine and piperazine rings : Known for their roles in enhancing biological activity.

- Imidazole and pyridazine moieties : Associated with significant enzyme inhibition and receptor modulation.

The molecular formula is C22H24N6O, with a molecular weight of 388.5 g/mol. The structure includes a methanone functional group, which is often crucial for biological interactions.

Biological Activity

Research indicates that compounds similar to compound 1 exhibit diverse biological activities, particularly as inhibitors of key enzymes and receptors involved in various diseases.

Inhibitory Activity

- Phosphatidylinositol 3-Kinase (PI3K) Inhibition :

- Compounds with imidazole and pyridazine structures have been shown to inhibit PI3K, which plays a critical role in cancer cell proliferation and survival.

- Dopamine Receptor Interaction :

Case Studies

Several studies have explored the biological activity of similar compounds:

The mechanism of action for compound 1 likely involves:

- Receptor Binding : The imidazole and pyridazine components facilitate binding to specific receptors, modulating their activity.

- Enzyme Inhibition : The methanone group may enhance binding affinity to enzymes involved in critical signaling pathways.

Synthesis and Optimization

The synthesis of compound 1 typically involves multi-step organic reactions that require careful optimization to achieve high yields. Key steps may include:

- Formation of piperidine and piperazine derivatives.

- Introduction of imidazole and pyridazine units through coupling reactions.

- Final modification to incorporate the methanone group.

Wissenschaftliche Forschungsanwendungen

The compound (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone , identified by its CAS number 1334371-26-4, has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, particularly in medicinal chemistry, pharmacology, and related fields.

Basic Information

- Molecular Formula : C22H24N6O

- Molecular Weight : 388.5 g/mol

- Structure : The compound features a complex structure combining imidazole, pyridazine, and piperidine moieties, which are known for their biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a lead compound for designing novel pharmaceuticals. The presence of the imidazole and piperidine rings is significant as these structures are commonly associated with various therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The compound may thus serve as a scaffold for developing new antibacterial agents.

Neuropharmacology

The piperidine moiety is often linked to neuroactive compounds. Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety . The unique combination of the piperidine and imidazole groups in this compound could enhance its efficacy as a neuropharmacological agent.

Cancer Research

Compounds with similar structural features have been investigated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The design of small molecules that interfere with mitosis is an active area of cancer research . Given the structural characteristics of this compound, it may possess similar anticancer properties worth exploring.

Molecular Docking Studies

Molecular docking studies are essential for predicting the interaction between this compound and biological targets. Such studies can provide insights into its binding affinity and mechanism of action, facilitating the optimization of its structure for enhanced biological activity .

Case Study 1: Antimicrobial Evaluation

A series of compounds structurally related to the target compound were synthesized and evaluated for antimicrobial activity using standard methods such as agar diffusion tests. Results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the imidazole and piperidine components could enhance efficacy .

Case Study 2: Neuroactive Properties

In a study focusing on neuroactive compounds, derivatives similar to this compound were tested for their ability to modulate serotonin receptors. The results demonstrated promising activity, indicating potential applications in treating mood disorders .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution on Pyridazine

The pyridazine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C-3 and C-6). For example:

-

Chlorination : Reaction with POCl₃ in pyridine at 110°C replaces hydroxyl or amino groups with chlorine.

3-Hydroxy-pyridazine+POCl3Pyridine, 110°C3-Chloro-pyridazine+H3PO4

Example : -

Amination : Piperidine or piperazine derivatives react with halogenated pyridazines via Buchwald-Hartwig coupling (Pd catalysis).

Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 90°C .

Functionalization of Piperazine and Piperidine

The piperazine and piperidine rings participate in alkylation, acylation, and sulfonylation:

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) in THF/NaH yields sulfonamide derivatives.

Piperazine+Ar-SO2ClNaH, THFPiperazine-sulfonamide

Example : -

Acylation : Methanone groups undergo Friedel-Crafts acylation with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃).

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:

-

Suzuki-Miyaura Coupling : Pyridazine halides react with boronic acids.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Yield : ~70% for analogous compounds . -

Sonogashira Coupling : Alkynes couple with halogenated pyridazines.

3-Bromo-pyridazine+Ph-C≡CHPdCl2(PPh3)2,CuI3-Phenylethynyl-pyridazine

Example :

Oxidation and Reduction

-

Methanone Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

R-CO-R’LiAlH4,THFR-CH(OH)-R’

Example :Yields: 60–80% .

-

Imidazole Oxidation : H₂O₂/FeSO₄ oxidizes imidazole to urea derivatives, though this is less common due to ring stability .

Acid-Base Reactions

Piperazine and imidazole moieties act as weak bases, forming salts with acids (e.g., HCl):

Piperazine+HCl→Piperazine\cdotpHCl

This property is exploited in purification and salt formation for pharmaceutical applications .

Mechanistic Insights

Eigenschaften

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-19-5-6-20(2)22(16-19)29-12-14-30(15-13-29)25(33)21-4-3-10-31(17-21)23-7-8-24(28-27-23)32-11-9-26-18-32/h5-9,11,16,18,21H,3-4,10,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRIEBKJODMSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.